Ipsapirone hydrochloride

描述

Ipsapirone hydrochloride is a selective 5-HT1A receptor partial agonist belonging to the piperazine and azapirone chemical classes . It has demonstrated antidepressant and anxiolytic effects and has been studied in several placebo-controlled trials for depression . This compound continues to be used in research for its potential therapeutic applications in affective disorders .

准备方法

化学反应分析

依沙吖啶盐酸盐会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。

还原: 可以进行还原反应以修饰分子中的官能团。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应 . 由这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

Chemical Profile

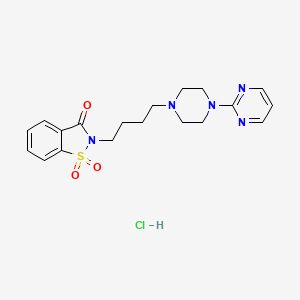

- Chemical Name : Ipsapirone hydrochloride

- Molecular Formula : C19H24ClN5O3S

- CAS Number : 71187-80-3

Anxiolytic Effects

Ipsapirone has been studied for its anxiolytic properties. Research indicates that it effectively inhibits foot shock-induced aggression and passive avoidance behavior in animal models, demonstrating its potential as an anxiolytic agent. The effective doses (ED50) observed were 2.2 mg/kg for aggression and 0.5 mg/kg for passive avoidance .

Sleep Regulation

Studies have shown that ipsapirone influences sleep patterns, particularly in relation to the serotonin system. Its agonistic action on the 5-HT1A receptors may enhance sleep quality and duration, making it a candidate for further research in sleep disorders .

Treatment of Affective Disorders

The compound's ability to modulate serotonin levels positions it as a potential treatment for affective disorders such as depression and generalized anxiety disorder (GAD). Clinical investigations are necessary to fully understand its efficacy and safety in human subjects.

Data Table: Summary of Research Findings

Case Studies and Observational Research

Case studies have provided valuable insights into the practical applications of ipsapirone. For instance, observational research highlighted its effects on patients with chronic anxiety disorders, noting improvements in symptoms when administered ipsapirone as part of a comprehensive treatment plan.

Example Case Study

In a study involving patients diagnosed with generalized anxiety disorder, ipsapirone was administered over a period of eight weeks. Patients reported significant reductions in anxiety levels, assessed using standardized scales such as the Hamilton Anxiety Rating Scale (HAM-A). These findings suggest that ipsapirone may serve as an effective adjunct therapy in managing anxiety disorders .

作用机制

相似化合物的比较

依沙吖啶盐酸盐通常与其他 5-HT1A 受体激动剂(如丁螺环酮、吉哌隆和盐酸佐匹克隆)进行比较 . 虽然所有这些化合物都具有相似的作用机制,但依沙吖啶盐酸盐在其对 5-HT1A 受体的特异性结合亲和力和部分激动剂活性方面是独特的 . 这种独特性使其在药理学特征和潜在治疗应用方面独树一帜 .

类似化合物

丁螺环酮: 另一种 5-HT1A 受体激动剂,主要用于治疗焦虑症.

吉哌隆: 一种具有类似抗焦虑和抗抑郁作用的化合物,但其药代动力学特性不同.

盐酸佐匹克隆: 一种 5-HT1A 受体激动剂,在情感障碍中具有潜在的治疗用途.

依沙吖啶盐酸盐的独特特性和特异性受体相互作用使其成为正在进行的研究和潜在治疗应用的宝贵化合物。

生物活性

Ipsapirone hydrochloride, a compound recognized for its anxiolytic properties, is primarily known as a partial agonist at the 5-HT1A serotonin receptor. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and significant research findings.

Chemical Structure and Properties

This compound is chemically classified as C19H23N5O3S, with a molecular weight of approximately 393.48 g/mol. Its structure allows it to interact effectively with serotonin receptors, which are pivotal in regulating mood and anxiety.

This compound acts predominantly as a 5-HT1A receptor partial agonist , which means it can activate serotonin receptors while also inhibiting excessive serotonergic activity. This dual action contributes to its anxiolytic effects without the sedative side effects commonly associated with other anxiolytics.

Key Mechanisms:

- Serotonin Modulation : By modulating serotonin levels in the brain, this compound helps alleviate anxiety and promote a calming effect without impairing cognitive function .

- Neuroprotective Effects : Research indicates that Ipsapirone can activate the PI3K→pAkt pro-survival pathway, which is crucial for preventing apoptosis (cell death) in neurons exposed to stressors like ethanol .

Pharmacological Effects

The pharmacological profile of this compound reveals several notable effects:

- Anxiolytic Activity : Ipsapirone has been shown to reduce anxiety symptoms effectively in both animal models and clinical studies. It provides a calming effect while maintaining clarity of consciousness .

- Antidepressant Potential : Studies suggest that Ipsapirone may play a role in treating major depressive disorders by influencing serotonergic pathways, supporting its potential as an antidepressant adjunct .

Clinical Studies

- Efficacy in Anxiety Disorders : A clinical trial demonstrated that this compound significantly reduced anxiety levels in patients diagnosed with generalized anxiety disorder (GAD) compared to placebo .

- Impact on Depression : Another study indicated that patients with major depressive disorder exhibited improved mood and reduced anxiety when treated with Ipsapirone, highlighting its potential as a dual-action treatment .

Case Studies

- A case study involving patients with treatment-resistant depression found that adding Ipsapirone to their regimen led to notable improvements in mood and reduction in anxiety symptoms over a 12-week period.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended methods for preparing ipsapirone hydrochloride stock solutions in experimental settings?

this compound is sparingly soluble in aqueous buffers. For in vitro studies, dissolve it in organic solvents like DMSO or dimethylformamide (20 mg/mL and 10 mg/mL, respectively), purged with inert gas to prevent oxidation. For aqueous solutions, prepare a stock in DMSO and dilute with buffer (e.g., 1:40 DMSO:PBS, pH 7.2), achieving ~0.025 mg/mL solubility. Avoid storing aqueous solutions beyond 24 hours to maintain stability. Use freshly prepared solutions for reproducibility .

Q. What pharmacological mechanisms underlie this compound’s effects in preclinical models?

Ipsapirone acts as a partial agonist at serotonin 5-HT1A receptors (Ki = 10 nM in hippocampal membranes), modulating serotonin release. Dose-dependent effects on dopamine are observed: low doses reduce extracellular dopamine in the nucleus accumbens, while higher doses (>0.1 mg/kg) increase striatal dopamine. These dual mechanisms are critical for its anxiolytic and antidepressant profiles in rodent models .

Q. What stability and storage conditions ensure experimental reproducibility?

Store this compound as a crystalline solid at -20°C, with stability ≥2 years. Avoid repeated freeze-thaw cycles. For long-term use, aliquot stock solutions and verify purity (≥98%) via UV/Vis (λmax: 236, 284 nm) before experiments .

Advanced Research Questions

Q. How can researchers address dose-dependent discrepancies in neurotransmitter release effects?

Conflicting data on dopamine modulation (e.g., nucleus accumbens vs. striatum) arise from dose thresholds and regional receptor density. Design dose-response studies with in vivo microdialysis to monitor real-time neurotransmitter levels across brain regions. Use statistical methods like ANOVA with post hoc tests (e.g., Tukey’s) after square root transformation to normalize locomotor activity data, as demonstrated in guinea-pig models .

Q. What experimental controls are critical for assessing specificity in receptor binding assays?

Include competitive binding assays with selective 5-HT1A antagonists (e.g., WAY-100635) to confirm target engagement. Validate nonspecific binding using excess cold ligand. Reference Ki values (e.g., 10 nM in hippocampal membranes) to contextualize affinity. For in vivo studies, pretreat animals with 5-HT depletion agents (e.g., PCPA) to isolate indirect serotonergic effects .

Q. How to differentiate direct vs. indirect 5-HT pathway effects in in vivo studies?

Combine region-specific injections (e.g., dorsal raphe nucleus) with systemic administration. Ipsapirone’s indirect action via 5-HT1A autoreceptors reduces serotonin release in the ventral hippocampus, while direct postsynaptic effects require higher doses. Use c-Fos immunostaining to map neuronal activation patterns and distinguish pathways .

Q. What statistical approaches are recommended for non-normal behavioral data?

Apply data transformations (e.g., square root for locomotor counts) to normalize distributions before parametric tests. For time-series behavioral data, use mixed-effects models to account for repeated measures. Report effect sizes (e.g., Cohen’s d) and confidence intervals to enhance reproducibility .

Q. Methodological Notes

- Contradiction Analysis : Conflicting dopamine release data (e.g., nucleus accumbens inhibition vs. striatal activation) highlight the need for brain-region-specific dosing and pharmacokinetic profiling. Use ex vivo HPLC to correlate tissue concentration with effect .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing solvent preparation, storage conditions, and statistical workflows in supplementary materials .

属性

CAS 编号 |

92589-98-5 |

|---|---|

分子式 |

C19H24ClN5O3S |

分子量 |

437.9 g/mol |

IUPAC 名称 |

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one;hydrochloride |

InChI |

InChI=1S/C19H23N5O3S.ClH/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19;/h1-2,5-9H,3-4,10-15H2;1H |

InChI 键 |

USDUGJXCPKBJTN-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4.Cl |

规范 SMILES |

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

92589-98-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(4-(4-(2-pyrimidinyl)-1-piperzinyl)butyl)-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide HCl ipsapirone isapirone TVX Q 7821 TVX-Q-7821 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。